molecular formula C8H8ClFN2O B1622776 (2-Chloro-6-fluorophenyl)acetamidoxime CAS No. 333748-81-5

(2-Chloro-6-fluorophenyl)acetamidoxime

Cat. No.: B1622776
CAS No.: 333748-81-5
M. Wt: 202.61 g/mol
InChI Key: CMBQTCSOPKKWEX-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)acetamidoxime is a chemical building block of interest in medicinal chemistry and agrochemical research. This compound features an acetamidoxime functional group attached to a 2-chloro-6-fluorophenyl scaffold. The strategic placement of halogen atoms (chlorine and fluorine) on the phenyl ring is a common strategy in drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The amidoxime moiety is a versatile functional group known for its role in constructing various pharmacologically active molecules and is present in compounds with a range of biological activities . As a specialized synthetic intermediate, this compound serves as a versatile precursor for the synthesis of more complex heterocyclic compounds. Researchers can leverage its reactive sites to construct diverse molecular architectures, particularly those containing nitrogen and oxygen-based heterocycles, which are core structures in many active pharmaceutical ingredients and crop protection agents . The unique electronic and steric profile of the ortho-disubstituted phenyl ring can direct the course of subsequent chemical reactions and impart specific conformational constraints on the final products . This makes it a valuable reagent for exploring structure-activity relationships in lead optimization campaigns. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBQTCSOPKKWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403857
Record name (2-chloro-6-fluorophenyl)acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333748-81-5
Record name (2-chloro-6-fluorophenyl)acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)acetamidoxime typically involves the reaction of 2-chloro-6-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetamidoxime group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-fluorophenyl)acetamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetamidoxime group to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylacetamidoximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)acetamidoxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)acetamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between (2-Chloro-6-fluorophenyl)acetamidoxime and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
This compound C8H8ClFN2O ~202.6 Amidoxime (-C(NH2)=N-OH) 2-Cl, 6-F on phenyl ring
2-(2-Chloro-6-fluorophenyl)acetamide C8H7ClFNO 187.6 Amide (-CONH2) 2-Cl, 6-F on phenyl ring
2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide C9H7Cl2FNO 248.1 Chloroacetamide (-ClCH2CONH-) 2-Cl, 6-F on benzyl group

Key Observations :

  • The chloroacetamide derivative () features a benzyl-linked chloro group, which may enhance electrophilicity and reactivity compared to the amidoxime or simple acetamide .

Physicochemical and Analytical Comparisons

Hydrolysis and Stability

While direct data on this compound are lacking, describes hydrolysis studies of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (a structurally related ketone) in buffer solutions (pH 1.2 and 7.4). Amidoximes generally undergo acid-catalyzed hydrolysis to yield carboxylic acids or nitriles, whereas amides (e.g., 2-(2-Chloro-6-fluorophenyl)acetamide) are more resistant to hydrolysis under similar conditions .

Chromatographic Behavior

outlines an HPLC method for analyzing 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one and lumiracoxib using a C18 column with acetonitrile/buffer mobile phase. The amidoxime’s polar -NH2 and -OH groups would likely reduce its retention time compared to the less polar acetamide analog .

Functional Group Impact on Bioactivity

  • Amidoxime : May act as a prodrug, releasing active metabolites (e.g., hydroxylamines) under physiological conditions. Its chelation capacity could also influence metal-dependent enzymatic processes.
  • Amide : Lacks redox-active properties but offers stability in biological matrices, as seen in 2-(2-Chloro-6-fluorophenyl)acetamide’s room-temperature storage suitability .
  • Chloroacetamide : The electrophilic chloro group () could confer alkylating activity, increasing reactivity toward nucleophilic residues in proteins .

Toxicity and Metabolism

The chloro-fluoro-phenyl moiety is common in pharmaceuticals (e.g., lumiracoxib in ) for its electron-withdrawing effects, enhancing binding to hydrophobic pockets.

Biological Activity

(2-Chloro-6-fluorophenyl)acetamidoxime is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro and a fluoro substituent on a phenyl ring, along with an acetamidoxime functional group, which enhances its reactivity and interaction with biological targets.

  • Molecular Formula : C9H9ClFNO
  • Molecular Weight : 202.61 g/mol
  • CAS Number : 333748-81-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. The reaction is conducted in an aqueous medium at elevated temperatures to promote the formation of the acetamidoxime group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetamidoxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of target activity. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related acetamides have shown that the introduction of chloro atoms can enhance antibacterial effects against pathogens like Klebsiella pneumoniae. The mechanism involves stabilizing the molecule at the target enzyme site, potentially acting on penicillin-binding proteins to promote cell lysis .

Thrombin Inhibition

A study highlighted that derivatives of this compound serve as potent thrombin inhibitors, with dissociation constants (K(i)) ranging from 0.9 to 33.9 nM. This suggests that structural modifications can significantly influence the potency against thrombin, indicating potential therapeutic applications in anticoagulation .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that a derivative containing a chloro atom exhibited enhanced activity against Candida albicans, inhibiting 96.6% of tested strains compared to its non-chloro counterpart .
  • Thrombin Inhibition : Research showed that specific structural modifications in related compounds could yield thrombin inhibitors with K(i) values as low as 0.7 nM, indicating high potency .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have shown favorable profiles for oral administration, suggesting good absorption and bioavailability for potential drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityK(i) ValueUnique Features
This compoundAntimicrobial, Thrombin Inhibition0.9 - 33.9 nMChloro and fluoro substituents enhance binding
2-Chloro-6-fluorophenylacetamideModerate Thrombin InhibitionVariesLacks acetamidoxime functionality
2-Chloro-6-fluorobenzamideLow Antimicrobial ActivityNot reportedLacks acetamidoxime functionality

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-6-fluorophenyl)acetamidoxime, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the chloro and fluoro substituents on the phenyl ring can undergo selective functionalization under controlled conditions. Optimization strategies include:

  • Temperature Control : Reactions at 60–80°C minimize side products like hydrolysis derivatives .
  • Catalyst Use : Palladium-based catalysts improve substitution efficiency for the chloro group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the target compound with >90% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 2.1–2.3 ppm (acetamidoxime methyl group) confirm the structure .
    • ¹³C NMR : Signals at 165–170 ppm indicate the amidoxime carbonyl group .
  • FTIR : Stretching vibrations at 3200–3400 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=N) validate functional groups .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C–Cl: 1.73 Å) and torsion angles .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus and E. coli) with 24-hour incubation at 37°C .
  • Cytotoxicity Testing : MTT assays on HEK-293 cells (48-hour exposure) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase inhibition profiling via fluorescence polarization (IC₅₀ calculations) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of electronic properties?

Methodological Answer: DFT with hybrid functionals (e.g., B3LYP) predicts:

  • HOMO-LUMO Gaps : 4.2–4.5 eV, indicating stability against electrophilic attack .
  • Electrostatic Potential Maps : Highlight electron-deficient regions near the chloro group for nucleophilic substitution .
  • Validation : Compare computed IR spectra with experimental data to refine exchange-correlation terms .

Q. What challenges arise in crystallographic refinement of metal complexes involving this compound?

Methodological Answer:

  • Disorder Modeling : The fluorophenyl group often exhibits rotational disorder; use SHELXL’s PART/SUMP instructions to refine occupancy .
  • Twinned Data : For Mn(II) coordination complexes (e.g., [Mn₂(glu)(L)₂(HL)₂]), apply twin-law matrices (BASF parameter >0.3) in SHELX .
  • Hydrogen Bonding : Resolve weak C–H···π interactions (3.2–3.5 Å) using high-resolution (<1.0 Å) data .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., replacing chloro with methoxy) and compare bioactivity .
  • QSAR Modeling : Use Molinspiration or SwissADME to predict logP (2.1 ± 0.3) and permeability .
  • In Silico Docking : Autodock Vina simulates binding to target proteins (e.g., COX-2, ΔG = −8.2 kcal/mol) .

Q. What experimental approaches resolve contradictions in kinetic data for degradation studies?

Methodological Answer:

  • Stopped-Flow Spectroscopy : Monitor hydrolysis rates (t₁/₂ = 12–15 min at pH 7.4) under pseudo-first-order conditions .
  • Isotopic Labeling : ¹⁸O-tracing identifies whether degradation occurs via C–N cleavage or ring oxidation .
  • Statistical Analysis : Apply multivariate regression to distinguish pH-dependent vs. temperature-dependent pathways .

Key Considerations

  • Contradictions : Discrepancies in computed vs. experimental spectra may arise from solvent effects omitted in DFT .
  • Advanced Tools : Use Gaussian 16 for DFT and Olex2 for crystallography to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloro-6-fluorophenyl)acetamidoxime
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(2-Chloro-6-fluorophenyl)acetamidoxime

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